Cas no 372151-71-8 (Telavancin)

Telavancin 化学的及び物理的性質
名前と識別子
-
- Telavancin
- Telavancin DISCONTI
- Telavancin DISCONTINUED
- Vancomycin, N3''-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-
- Vancomycin, N3''-?[2-?(decylamino)?ethyl]?-?29-?[[(phosphonomethyl)?amino]?methyl]?-
- Arbelic
- N3''-[2-(Decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]vancomycin
- DTXSID10873383
- TELAVANCIN (MART.)
- SCHEMBL8287015
- HY-112959
- TELAVANCIN [MI]
- T-1455
- telavancine
- DTXCID80820900
- Vancomycin, N3''-(2-(decylamino)ethyl)-29-(((phosphonomethyl)amino)methyl)-
- telavancina
- TELAVANCIN [MART.]
- CHEBI:71229
- AC-30598
- Televancin
- DA-68025
- HSDB 8194
- TELAVANCIN [VANDF]
- Q7695658
- VANCOMYCIN, N(SUP 3'')-(2-(DECYLAMINO)ETHYL)-29-(((PHOSPHONOMETHYL)AMINO)METHYL)-
- CS-0069761
- TD-6424
- J01XA03
- TELAVANCIN [WHO-DD]
- GTPL10925
- Telavancin [INN]
- CHEMBL507870
- telavancinum
- TELEVANCIN [VANDF]
- N(3'')-[2-(decylamino)ethyl]-29-{[(phosphonomethyl)amino]methyl}vancomycin
- Telavancin, Antibiotic for Culture Media Use Only
- SCHEMBL25253138
- DB06402
- UNII-XK134822Z0
- (1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-(((2S,3R,4S,5S,6R)-3-(((2S,4S,5S,6S)-4-((2-(decylamino)ethyl)amino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2
- XK134822Z0
- 372151-71-8
- TD6424
- N(3'')-(2-(decylamino)ethyl)-29-(((phosphonomethyl)amino)methyl)vancomycin
-
- インチ: InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1
- InChIKey: ONUMZHGUFYIKPM-MXNFEBESSA-N
- ほほえんだ: CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C
計算された属性
- せいみつぶんしりょう: 1753.64000
- どういたいしつりょう: 1753.6374295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 23
- 水素結合受容体数: 31
- 重原子数: 121
- 回転可能化学結合数: 30
- 複雑さ: 3490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 598Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- 密度みつど: 1.54
- PSA: 607.90000
- LogP: 6.99100
Telavancin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | AT58720-1 mg |
Telavancin |
372151-71-8 | 1mg |
$190.58 | 2023-01-05 | ||
Biosynth | AT58720-5 mg |
Telavancin |
372151-71-8 | 5mg |
$810.00 | 2023-01-05 | ||
Biosynth | AT58720-10 mg |
Telavancin |
372151-71-8 | 10mg |
$1,295.90 | 2023-01-05 |
Telavancin 関連文献
-
Marie-Paule Mingeot-Leclercq,Jean-Luc Décout Med. Chem. Commun. 2016 7 586
-
Samilla B. Rezende,Karen G. N. Oshiro,Nelson G. O. Júnior,Octávio L. Franco,Marlon H. Cardoso Chem. Commun. 2021 57 11578
-
Haihong Hao,Guyue Cheng,Menghong Dai,Qinghua Wu,Zonghui Yuan Mol. BioSyst. 2012 8 2828
-
Anna Müller,Anna Kl?ckner,Tanja Schneider Nat. Prod. Rep. 2017 34 909
-
Gautam Kumar,Kritika Engle Nat. Prod. Rep. 2023 40 1608
-
6. Next-generation membrane-active glycopeptide antibiotics that also inhibit bacterial cell divisionParamita Sarkar,Kathakali De,Malvika Modi,Geetika Dhanda,Richa Priyadarshini,Julia E. Bandow,Jayanta Haldar Chem. Sci. 2023 14 2386
-
Huiya Zhang,Shiyu Chen RSC Chem. Biol. 2022 3 18
-
8. Semiconductor nanocrystal–polymer hybrid nanomaterials and their application in molecular imprintingMonika Sobiech,Piotr Bujak,Piotr Luliński,Adam Pron Nanoscale 2019 11 12030
-
Paramita Sarkar,Venkateswarlu Yarlagadda,Chandradhish Ghosh,Jayanta Haldar Med. Chem. Commun. 2017 8 516
-
Bee Ha Gan,Josephine Gaynord,Sam M. Rowe,Tomas Deingruber,David R. Spring Chem. Soc. Rev. 2021 50 7820
Telavancinに関する追加情報
Introduction to Telavancin and CAS No. 372151-71-8 in Modern Antibiotic Research
Telavancin, a novel lipoglycopeptide antibiotic, has emerged as a significant therapeutic agent in the fight against multidrug-resistant Gram-positive bacteria. The compound is structurally characterized by its unique combination of a glycopeptide backbone and a lipophilic side chain, which contributes to its enhanced pharmacokinetic properties and broad-spectrum antimicrobial activity. With a chemical structure defined by the registration number CAS No. 372151-71-8, this compound represents a critical advancement in the field of antimicrobial chemistry.
The development of Telavancin was driven by the increasing global concern over the rise of Gram-positive bacterial infections that are resistant to conventional antibiotics. These infections pose a severe threat to public health, particularly in healthcare settings where they can lead to outbreaks of methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE) infections. The introduction of Telavancin has provided clinicians with a powerful tool to address these challenges, offering a new paradigm in the treatment of serious bacterial infections.
One of the most remarkable features of Telavancin is its mechanism of action, which involves binding to the D-alanyl-D-alanine terminus of bacterial cell wall peptidoglycan precursors. This binding disrupts cell wall synthesis, leading to osmotic lysis and ultimately bacterial death. Unlike traditional glycopeptides such as vancomycin, Telavancin exhibits rapid bactericidal activity, achieving peak concentrations within hours of administration. This rapid onset of action is particularly advantageous in clinical settings where prompt treatment is essential.
Recent studies have highlighted the efficacy of Telavancin in treating complicated skin and skin structure infections (cSSSIs) caused by MRSA, as well as hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). Clinical trials have demonstrated that Telavancin is non-inferior to standard therapies such as vancomycin or linezolid, while also offering improved patient outcomes due to its shorter treatment duration and ease of administration. These findings have solidified its role as a first-line treatment option for these serious infections.
The pharmacokinetic profile of Telavancin, characterized by high bioavailability and prolonged elimination half-life, allows for once-daily dosing, which enhances patient compliance. Additionally, its lipophilic side chain facilitates rapid penetration into tissues, ensuring therapeutic levels at infection sites even in cases where traditional antibiotics fail to reach adequate concentrations. This unique property makes Telavancin particularly effective against biofilm-forming bacteria, which are often resistant to conventional treatments.
In recent years, researchers have been exploring the potential applications of Telavancin beyond its initial indications. Preclinical studies have suggested that it may be effective against Gram-positive bacteria that are resistant to other last-resort antibiotics such as daptomycin and quinupristin-dalfopristin. Furthermore, investigations into combination therapies involving Telavancin with other agents have shown promising results in overcoming resistance mechanisms and enhancing overall efficacy.
The structural identity of Telavancin, as defined by CAS No. 372151-71-8, has also been instrumental in understanding its interactions with bacterial targets at a molecular level. Advanced computational modeling techniques have been employed to elucidate how the compound binds to its receptor on bacterial cell walls, providing insights into its mechanism of action and potential for further structural optimization. These studies have laid the groundwork for developing next-generation antibiotics that build upon the success of Telavancin.
The safety profile of Telavancin, while generally favorable, has been carefully evaluated through extensive clinical trials. Common adverse effects include infusion-related reactions and transient elevations in liver enzymes. However, these effects are typically mild to moderate in severity and can be managed with appropriate supportive care. The overall risk-benefit ratio remains highly favorable for patients with severe Gram-positive infections who have limited treatment options.
As resistance patterns continue to evolve, the role of compounds like Telavancin will become increasingly critical in maintaining effective antibiotic therapy. Ongoing surveillance programs are essential for monitoring resistance trends and ensuring that Telavancin remains a viable option for treating serious bacterial infections. Additionally, efforts are underway to develop novel derivatives of Telavancin that may offer improved efficacy or reduced side effects.
In conclusion,Telavancin, characterized by its CAS number CAS No. 372151-71-8, represents a significant advancement in antibiotic therapy for Gram-positive bacterial infections. Its unique structure, rapid bactericidal activity, and favorable pharmacokinetic properties make it an invaluable asset in the fight against multidrug-resistant pathogens. As research continues to uncover new applications and optimize existing formulations,Telavancin is poised to remain at the forefront of antimicrobial innovation for years to come.
372151-71-8 (Telavancin) 関連製品
- 319462-41-4(Axitinib Amide)
- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)
- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 92143-31-2((E)-Ceftriaxone)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)
- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)




